N-(3-methyl-4,5,6,7-tetrahydro-1-benzofuran-4-yl)benzamide
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Overview
Description
N-(3-methyl-4,5,6,7-tetrahydro-1-benzofuran-4-yl)benzamide is a compound that belongs to the class of benzofuran derivatives. Benzofuran is a heterocyclic compound consisting of fused benzene and furan rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methyl-4,5,6,7-tetrahydro-1-benzofuran-4-yl)benzamide can be achieved through several synthetic routes. One common method involves the O-alkylation of salicylaldehyde with chloroacetic acid, followed by dehydration and decarboxylation to form the benzofuran ring . The resulting intermediate can then be further reacted with appropriate reagents to introduce the benzamide group.
Industrial Production Methods
Industrial production methods for benzofuran derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of catalysts, microwave-assisted synthesis, and other advanced techniques to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-(3-methyl-4,5,6,7-tetrahydro-1-benzofuran-4-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, copper, and other transition metal catalysts
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
N-(3-methyl-4,5,6,7-tetrahydro-1-benzofuran-4-yl)benzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, such as anti-tumor, antibacterial, and antiviral properties.
Medicine: Investigated for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial products
Mechanism of Action
The mechanism of action of N-(3-methyl-4,5,6,7-tetrahydro-1-benzofuran-4-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(3-methyl-4,5,6,7-tetrahydro-1-benzofuran-4-yl)benzamide include:
Dibenzofuran: An analog with a second fused benzene ring.
Furan: An analog without the fused benzene ring.
Indole: An analog with a nitrogen instead of the oxygen atom.
Benzothiophene: An analog with a sulfur instead of the oxygen atom.
Isobenzofuran: The isomer with oxygen in the adjacent position.
Uniqueness
This compound is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
CAS No. |
620942-27-0 |
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Molecular Formula |
C16H17NO2 |
Molecular Weight |
255.31 g/mol |
IUPAC Name |
N-(3-methyl-4,5,6,7-tetrahydro-1-benzofuran-4-yl)benzamide |
InChI |
InChI=1S/C16H17NO2/c1-11-10-19-14-9-5-8-13(15(11)14)17-16(18)12-6-3-2-4-7-12/h2-4,6-7,10,13H,5,8-9H2,1H3,(H,17,18) |
InChI Key |
JWDQTNNAFADHQR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=COC2=C1C(CCC2)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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